molecular formula C5H6F2N2OS B2415450 2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole CAS No. 2199591-36-9

2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole

Cat. No. B2415450
CAS RN: 2199591-36-9
M. Wt: 180.17
InChI Key: LBNMYDOUHBUGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of “2-(2,2-Difluoroethoxy)ethanol” has been mentioned in a patent . It was found that “2-(2,2-Difluoroethoxy)ethanol” having a less final content of halide ions can be manufactured through incorporation of the step of synthesizing 2-(2,2-difluoroethoxy)ethanol having an extended oxyethylene chain .


Molecular Structure Analysis

The molecular formula of “2-(2,2-Difluoroethoxy)ethanol” is C4H8F2O2 . Its average mass is 126.102 Da and its monoisotopic mass is 126.049232 Da .


Chemical Reactions Analysis

“2-(2,2-Difluoroethoxy)ethanol” has been used in various scientific research applications. For example, it has been used in the study of binary liquid mixtures to understand the molecular interactions and forces of association/disassociation between different molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,2-Difluoroethoxy)ethanol” include a density of 1.149±0.06 g/cm3 . It has a boiling point of 159.4±30.0 °C .

Scientific Research Applications

Anticancer Applications

A notable study highlights the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, demonstrating potent anticancer activities. These compounds, synthesized via a facile access method, were evaluated for their in vitro anticancer activity, with some showing significant inhibition against the Hepatocellular carcinoma cell line (HepG-2). The structure-activity relationships suggested based on their anticancer results underline the potential of these compounds as pharmacophores in cancer treatment (Gomha et al., 2017).

Another study focused on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, designed and synthesized to investigate their biological activities. These compounds exhibited DNA protective ability against oxidative damage and showed strong antimicrobial activity against certain strains. Furthermore, some compounds displayed cytotoxicity on cancer cell lines, indicating their potential in chemotherapy (Gür et al., 2020).

Corrosion Inhibition

Research on 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in an acidic solution has shown that these compounds exhibit good inhibition properties. This study, employing AC impedance technique and theoretical approaches, provided insights into the correlation between the experimental inhibition efficiencies and quantum chemical parameters, offering a pathway towards designing effective corrosion inhibitors (Bentiss et al., 2007).

Anti-Infective and Anti-Inflammatory Agents

A series of diflunisal hydrazide-derived 1,3,4-thiadiazole and oxadiazole compounds were synthesized and evaluated for their anti-infective and anti-inflammatory activities. These compounds showed activity against a range of bacteria, fungi, yeast species, and viruses, with some demonstrating significant anti-inflammatory and antinociceptive activities, highlighting their potential as novel therapeutic agents (Küçükgüzel et al., 2007).

Material Science and Photovoltaic Properties

One study explored the thermoelectric power in ionic liquids, focusing on an organic redox couple derived from 2-mercapto-5-methyl-1,3,4-thiadiazole. This study demonstrated the potential of controlling the thermopower and efficiency of ionic-liquid thermocells by adjusting the concentrations of the ionic liquid and the redox couple, which can significantly enhance the thermoelectric power (Zinovyeva et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, “2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(2,2-difluoroethoxy)-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2OS/c1-3-8-9-5(11-3)10-2-4(6)7/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNMYDOUHBUGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)-5-methyl-1,3,4-thiadiazole

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